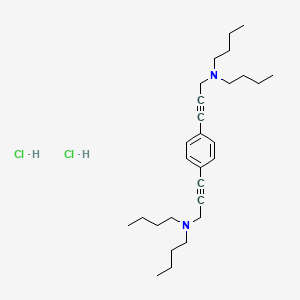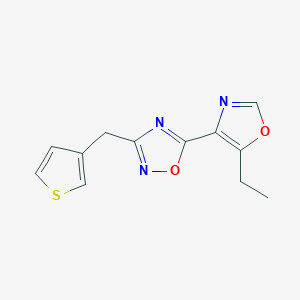
2-hydroxy-6-(4-propylphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-6-(4-propylphenyl)nicotinonitrile, also known as PPY-3-36, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPY-3-36 is a nicotinic acetylcholine receptor (nAChR) agonist that has been shown to modulate the activity of these receptors in the brain.
作用機序
2-hydroxy-6-(4-propylphenyl)nicotinonitrile acts as an agonist at the nAChR, which are ion channels that are activated by the neurotransmitter acetylcholine. The activation of these receptors by 2-hydroxy-6-(4-propylphenyl)nicotinonitrile leads to an increase in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This increase in neurotransmitter release is thought to be responsible for the cognitive-enhancing effects of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile.
Biochemical and Physiological Effects:
2-hydroxy-6-(4-propylphenyl)nicotinonitrile has been shown to have several biochemical and physiological effects in animal models. The compound has been demonstrated to enhance learning and memory, increase attention span, and improve cognitive function. 2-hydroxy-6-(4-propylphenyl)nicotinonitrile has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the advantages of using 2-hydroxy-6-(4-propylphenyl)nicotinonitrile in laboratory experiments is its ability to enhance cognitive function and improve memory in animal models. This makes it a useful tool for investigating the neural mechanisms underlying learning and memory processes. However, one of the limitations of using 2-hydroxy-6-(4-propylphenyl)nicotinonitrile is its potential toxicity. The compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for research on 2-hydroxy-6-(4-propylphenyl)nicotinonitrile. One area of interest is the potential use of the compound as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of new synthetic methods for producing 2-hydroxy-6-(4-propylphenyl)nicotinonitrile that are more efficient and cost-effective. Additionally, further investigation is needed to determine the long-term effects of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile on cognitive function and overall health.
合成法
The synthesis of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile involves a multi-step process that begins with the reaction of 4-propylbenzaldehyde with malononitrile, followed by the addition of a Grignard reagent to form the intermediate. The intermediate is then reacted with 2-hydroxy-6-bromo-nicotinic acid to yield the final product, 2-hydroxy-6-(4-propylphenyl)nicotinonitrile. The synthesis of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
2-hydroxy-6-(4-propylphenyl)nicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. 2-hydroxy-6-(4-propylphenyl)nicotinonitrile has also been investigated as a potential treatment for nicotine addiction and neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-oxo-6-(4-propylphenyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(10-16)15(18)17-14/h4-9H,2-3H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSDQWBROXINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(4-propyl-phenyl)-nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)




![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)